

Physical and chemical properties of C18 Globotriaosylceramide-d3

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Compound of Interest

Compound Name: C18 Globotriaosylceramide-d3

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An In-depth Technical Guide to C18 Globotriaosylceramide-d3

This guide provides a comprehensive overview of the physical and chemical properties of **C18 Globotriaosylceramide-d3** (C18 Gb3-d3), a critical internal standard for the quantification of C18 globotriaosylceramide.^{[1][2][3]} It is intended for researchers, scientists, and drug development professionals working in the field of sphingolipid metabolism and lysosomal storage disorders, particularly Fabry disease.

Core Properties and Specifications

C18 Globotriaosylceramide-d3 is a deuterated form of C18 globotriaosylceramide, an endogenous sphingolipid that accumulates in various tissues in individuals with Fabry disease, a lysosomal storage disorder resulting from a deficiency in the enzyme α -galactosidase A.^{[1][4][5][6]} The isotopic labeling with three deuterium atoms (d3) on the N-octadecanoyl chain allows for its use as a stable isotope-labeled internal standard in mass spectrometry-based quantification methods.^{[1][7]}

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **C18 Globotriaosylceramide-d3** are summarized in the table below.

Property	Value	Reference
Synonyms	N- ω -CD3-Octadecanoyl-ceramide Trihexoside, Gal α 1-4Gal β 1-4Glc β -Cer(d18:1/18:0) d3, Gb3(d18:1/18:0-d3)	[1][2][3]
Molecular Formula	C ₅₄ H ₉₈ D ₃ NO ₁₈	[1][3]
Formula Weight	1055.4 g/mol	[1][3]
Physical State	Solid	[1][8]
Purity	≥99% deuterated forms (d1-d3)	[1][2][3]
Solubility	Soluble in Chloroform:Methanol (2:1) and DMSO.	[1][3][9]
Storage	-20°C	[3]
Stability	≥ 4 years at -20°C	[1][3]

Chemical Structure

The chemical structure of **C18 Globotriaosylceramide-d3** consists of a ceramide backbone (d18:1 sphingosine acylated with a C18:0 fatty acid) linked to a trisaccharide chain (galactose- α 1,4-galactose- β 1,4-glucose). The three deuterium atoms are located on the terminal methyl group of the N-octadecanoyl chain.

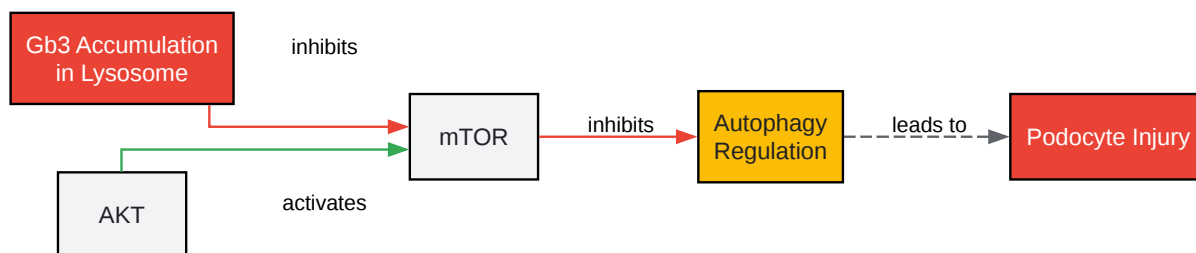
Biological Significance and Signaling Pathways

Globotriaosylceramide (Gb3) is not merely an inert storage product; it is a bioactive molecule implicated in several cellular signaling pathways. Its accumulation in Fabry disease disrupts cellular homeostasis and contributes to the pathophysiology of the disease.

Gb3 and the AKT/mTOR Signaling Pathway

The accumulation of Gb3 within lysosomes has been shown to inhibit the AKT/mTOR signaling pathway. This inhibition disrupts the regulation of autophagy, a critical cellular process for

clearing damaged organelles and protein aggregates. The dysregulation of autophagy contributes to podocyte injury in Fabry nephropathy.[1]

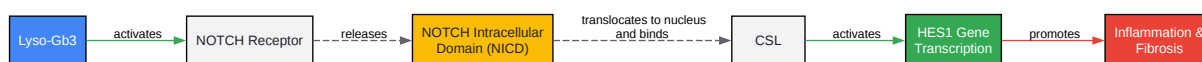


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Gb3-mediated inhibition of the AKT/mTOR pathway.

Lyso-Gb3 and the NOTCH Signaling Pathway

Lyso-Gb3, the deacylated form of Gb3, is another key player in Fabry disease pathogenesis. It can activate the NOTCH signaling pathway, leading to the transcription of target genes like HES1. This activation promotes pro-inflammatory and pro-fibrotic responses in podocytes, contributing to renal damage.[1][2][10]



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Activation of the NOTCH signaling pathway by Lyso-Gb3.

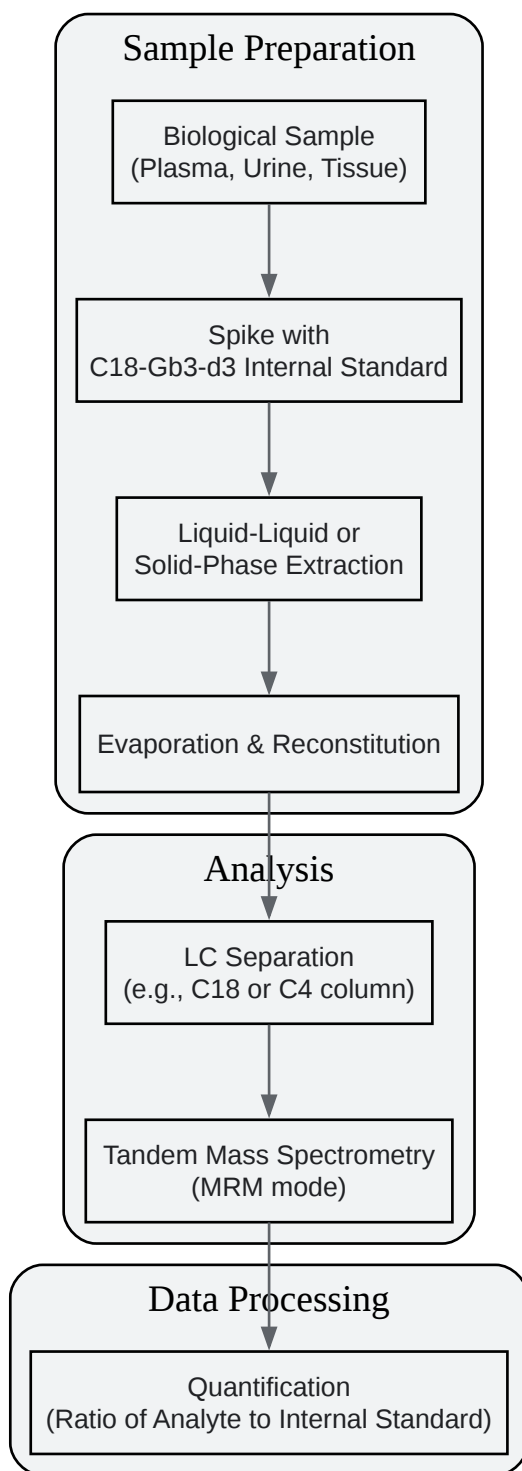
Experimental Protocols

C18 Globotriaosylceramide-d3 is primarily used as an internal standard for the accurate quantification of endogenous Gb3 levels in various biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

The quantification of Gb3 using a deuterated internal standard typically involves the following steps: sample preparation (including lipid extraction), chromatographic separation, and mass

spectrometric detection.



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General workflow for Gb3 quantification using C18-Gb3-d3.

Detailed Methodologies

A common method for extracting Gb3 from plasma or serum is a liquid-liquid extraction.

- **Sample Preparation:** To 100 μ L of plasma or serum, add a known amount of **C18 Globotriaosylceramide-d3** solution in methanol.
- **Extraction:** Add 2 volumes of chloroform and 1 volume of methanol. Vortex thoroughly.
- **Phase Separation:** Add 1 volume of water and vortex again. Centrifuge to separate the aqueous and organic phases.
- **Collection:** Carefully collect the lower organic phase containing the lipids.
- **Drying and Reconstitution:** Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

For solid tissues, a homogenization step is required prior to extraction.

- **Homogenization:** Homogenize a known weight of tissue in a suitable buffer.
- **Spiking:** Add a known amount of **C18 Globotriaosylceramide-d3** to the homogenate.
- **Extraction:** Perform a Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system.
- **Phase Separation and Collection:** Centrifuge to separate the phases and collect the lower organic layer.
- **Drying and Reconstitution:** Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for analysis.

The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

- **Chromatography:** A C18 or C4 reversed-phase column is commonly used for separation. The mobile phases typically consist of water and an organic solvent (e.g., acetonitrile or

methanol) with additives like formic acid or ammonium formate to improve ionization. A gradient elution is employed to separate the different lipid species.[4][7]

- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
 - MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the endogenous C18 Gb3 and the C18 Gb3-d3 internal standard. The transition for the analyte will have a mass-to-charge ratio (m/z) that is 3 Da lower than that of the deuterated standard. For example, a potential transition for Gb3 could be m/z 1137.3 > 264.3, while the corresponding internal standard transition would be monitored as well.[7]
 - Quantification: The concentration of endogenous C18 Gb3 is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of non-labeled C18 Gb3 and a fixed concentration of the internal standard.

Conclusion

C18 Globotriaosylceramide-d3 is an indispensable tool for the accurate and precise quantification of C18 globotriaosylceramide in biological samples. Its use as an internal standard in LC-MS/MS methods allows for the reliable monitoring of Gb3 levels in patients with Fabry disease, aiding in diagnosis, disease progression monitoring, and the evaluation of therapeutic efficacy. A thorough understanding of its properties and the experimental protocols for its use is crucial for researchers in this field.

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